molecular formula C17H20N2O3S B2724394 N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide CAS No. 899956-05-9

N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide

Cat. No. B2724394
CAS RN: 899956-05-9
M. Wt: 332.42
InChI Key: IDDLPAQXEWGMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Benzamides, a class of compounds to which the given compound belongs, can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Scientific Research Applications

1. Electrochemical Applications

N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide derivatives have been utilized in the development of selective electrodes. For instance, a study by Saleh & Gaber (2001) described the use of a similar compound, Sulipride drug, as an electroactive material for PVC-based Zn2+-selective electrodes. This application demonstrates the potential of such compounds in electrochemical sensors.

2. Medical Chemistry and Drug Design

These compounds have significant implications in medicinal chemistry. For example, Supuran et al. (2013) studied various aromatic sulfonamide inhibitors of carbonic anhydrase isoenzymes, indicating their potential in designing drugs targeting specific enzymes. Similarly, the work by Worm et al. (2009) on cannabinoid receptor ligands showcases the versatility of these compounds in developing novel pharmaceuticals.

3. Neuroleptic Activity

The neuroleptic (antipsychotic) activity of similar benzamide derivatives has been a subject of research. Ogata et al. (1984) synthesized novel benzamides to study their dopamine receptor blockade capabilities, showing their potential in treating psychiatric disorders.

4. Enzyme Inhibition Studies

Benzamide derivatives have been extensively studied for their enzyme inhibition properties. For instance, Ulus et al. (2013) synthesized novel acridine sulfonamide compounds and investigated their inhibition of carbonic anhydrase isoforms, highlighting their potential use in biomedical research and drug development.

5. Insecticidal Activity

Certain benzamide derivatives exhibit insecticidal properties. Tohnishi et al. (2005) discussed the development of Flubendiamide, a novel insecticide with a unique chemical structure, showcasing the agricultural applications of these compounds.

6. Fluorimetric Probes in Biochemistry

These compounds can enhance the fluorescence of certain ions, as shown by Faridbod et al. (2009), who demonstrated the use of Glibenclamide, a similar compound, to enhance the fluorescence of erbium ions. This application is crucial in biochemical analysis and diagnostics.

Future Directions

While specific future directions for “N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide” are not mentioned in the literature, benzamides and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

N-[2-(1-phenylethylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-14(15-8-4-2-5-9-15)19-23(21,22)13-12-18-17(20)16-10-6-3-7-11-16/h2-11,14,19H,12-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDLPAQXEWGMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(N-(1-phenylethyl)sulfamoyl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.